molecular formula C11H14ClNO B1285253 4-[2-(Chloromethyl)phenyl]morpholine CAS No. 110405-99-7

4-[2-(Chloromethyl)phenyl]morpholine

Cat. No.: B1285253
CAS No.: 110405-99-7
M. Wt: 211.69 g/mol
InChI Key: DTDMBBZYSCGLKW-UHFFFAOYSA-N
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Description

4-[2-(Chloromethyl)phenyl]morpholine is a morpholine derivative characterized by a chloromethyl-substituted phenyl ring attached to the morpholine core. Its molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 227.69 g/mol (CAS: 125340-68-3) . This compound is of interest in medicinal chemistry and materials science due to the reactivity of the chloromethyl group, which allows for further functionalization.

Properties

IUPAC Name

4-[2-(chloromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDMBBZYSCGLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Chloromethyl)phenyl]morpholine typically involves the reaction of 2-(chloromethyl)phenylamine with morpholine. This reaction can be carried out under various conditions, but a common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or toluene, and a base, such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of 4-[2-(Chloromethyl)phenyl]morpholine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Chloromethyl)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide .

Scientific Research Applications

4-[2-(Chloromethyl)phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Chloromethyl)phenyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Trifluoromethyl-Substituted Derivatives

Compound : 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine

  • Molecular Formula: C₁₂H₁₃ClF₃NO
  • CAS : 892502-15-7
  • Melting Point : 52–54°C
  • Purity : 97%
  • Hazard Profile : Harmful if swallowed; causes severe skin/eye damage .

Comparison :
The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound. This derivative is commercially available (Thermo Scientific™) at a high price (¥33,500/1g), reflecting its utility in advanced pharmaceutical R&D .

Sulfonyl-Substituted Morpholines

Examples :

4-[(4-Methoxyphenyl)sulfonyl]morpholine

  • Melting Point : 109–110°C (CH₂Cl₂)
  • Synthesis : Prepared via Grignard reaction with 4-methoxyphenylmagnesium bromide .

4-[(2-Methoxyphenyl)sulfonyl]morpholine

  • Melting Point : 85–86°C (CH₂Cl₂) .

Comparison :
Sulfonyl groups increase polarity and hydrogen-bonding capacity, making these derivatives suitable for applications in catalysis or as intermediates in bioactive molecules. Their lower melting points compared to chloromethyl analogs suggest reduced crystallinity .

Thiazole- and Pyrimidine-Containing Derivatives

Examples :

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine Molecular Formula: C₁₃H₁₂ClN₂OS CAS: Not specified; commercial availability confirmed (MFCD00749313) .

4-(4-Chloropyrimidin-2-yl)morpholine

  • CAS : 24192-96-9
  • Applications : Used in kinase inhibitor research .

Comparison :
Heterocyclic substituents (thiazole, pyrimidine) confer distinct electronic properties and binding affinities. These derivatives are pivotal in anticancer and antimicrobial drug development, leveraging morpholine’s ability to modulate solubility and bioavailability .

Brominated and Iodinated Analogs

Examples :

4-{[2-(Bromomethyl)phenyl]sulfonyl}morpholine

  • CAS : 941717-06-2
  • Applications : Alkylating agent in organic synthesis .

4-[2-(4-Iodophenoxy)ethyl]morpholine Molecular Weight: 333.16 g/mol Use: Radiolabeling or cross-coupling reactions .

Comparison :
Halogenation (Br, I) introduces heavier atoms, enhancing utility in radiopharmaceuticals or as substrates in transition-metal-catalyzed reactions. These analogs are more reactive than chloromethyl derivatives but require specialized handling .

Data Tables

Table 1: Key Physical and Commercial Properties

Compound Molecular Formula CAS Melting Point (°C) Price (¥/1g) Applications
4-[2-(Chloromethyl)phenyl]morpholine C₁₁H₁₄ClNO 125340-68-3 Not reported Not listed Intermediate synthesis
4-[2-(ClCH₂)-4-CF₃-phenyl]morpholine C₁₂H₁₃ClF₃NO 892502-15-7 52–54 33,500 Pharmaceutical R&D
4-[(4-MeO-phenyl)SO₂]morpholine C₁₁H₁₅NO₃S Not provided 109–110 Not listed Catalysis
4-(4-Cl-phenyl-thiazol-2-yl)morpholine C₁₃H₁₂ClN₂OS Not provided Not reported Not listed Antimicrobial agents

Table 2: Hazard Profiles of Selected Derivatives

Compound Hazard Statements (GHS)
4-[2-(ClCH₂)-4-CF₃-phenyl]morpholine H302 (Harmful if swallowed), H314 (Skin/Eye damage)
4-{[2-(BrCH₂)phenyl]SO₂}morpholine Not reported
4-[2-(ClCH₂)phenyl]morpholine Not reported

Biological Activity

4-[2-(Chloromethyl)phenyl]morpholine, with the CAS number 110405-99-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chloromethyl group and a phenyl moiety. Its molecular formula is C11H12ClNC_{11}H_{12}ClN, and it exhibits characteristics typical of both amines and aromatic compounds, which may influence its biological interactions.

Synthesis

The synthesis of 4-[2-(Chloromethyl)phenyl]morpholine typically involves the reaction of chloromethylated phenyl derivatives with morpholine. The reaction conditions often include the use of bases such as potassium carbonate in solvents like acetonitrile to facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Several studies have indicated that 4-[2-(Chloromethyl)phenyl]morpholine exhibits antimicrobial activity. For instance, it has been analyzed for its efficacy against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit cell proliferation in multiple cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values for these cell lines are summarized below:

Cell Line IC50 (µM)
MCF-78.5
HT-2910.2

The mechanism behind its anticancer activity appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis in sensitive cancer cells.

The biological activity of 4-[2-(Chloromethyl)phenyl]morpholine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation, such as topoisomerases.
  • Receptor Modulation : It has been suggested that the compound could act on various receptors involved in signaling pathways critical for cancer cell survival.
  • Cell Cycle Disruption : By interfering with microtubule dynamics, it induces mitotic arrest and subsequent cell death.

Case Studies

  • Study on Anticancer Activity : A study published in Cancer Research evaluated the effects of 4-[2-(Chloromethyl)phenyl]morpholine on MCF-7 cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy Assessment : In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of antibiotic-resistant bacteria, showing promising results as a potential therapeutic agent against infections caused by multidrug-resistant strains.

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